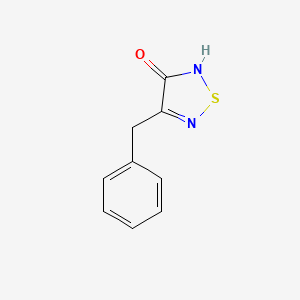

4-苄基-1,2,5-噻二唑-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

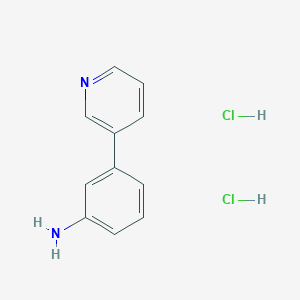

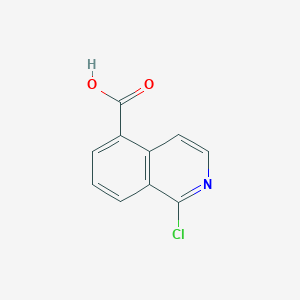

The compound "4-Benzyl-1,2,5-thiadiazol-3-ol" is a derivative of the 1,2,5-thiadiazole family, which is a class of heterocyclic compounds containing a ring with two nitrogen and one sulfur atom. The benzyl group attached to the thiadiazole ring suggests potential for interesting chemical properties and biological activity. Research on similar compounds has shown a wide range of applications, including biological activity, material science, and synthetic chemistry .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions and the formation of C-N and S-N bonds. For example, a new class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines was synthesized through molecular iodine-mediated oxidative cyclization . Similarly, benzo[1,2-c:3,4-c':5,6-c''] tris [1,2,5] thiadiazole was synthesized from its bis-thiadiazole precursor through nitration, amination, and cyclization reactions . These methods could potentially be adapted for the synthesis of "4-Benzyl-1,2,5-thiadiazol-3-ol".

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is crucial for their chemical and biological properties. For instance, the structure of the substituent groups on the thiadiazole ring can significantly affect molecular aggregation, as observed in the study of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and its derivatives . The molecular structure also influences the photophysical properties, as seen in the hybrid molecules containing benzo-2,1,3-thiadiazole, which showed large Stokes shift values .

Chemical Reactions Analysis

Thiadiazole derivatives participate in various chemical reactions. The base-promoted transformation of 4-(2-mercaptophenyl)-1,2,3-thiadiazoles leads to different products depending on the conditions, demonstrating the versatility of these compounds in chemical synthesis . The ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides to form 4H-benzo[b][1,4]thiazine 1,1-dioxides is another example of the reactivity of thiadiazole-related structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The spectroscopic studies of benzene-1,3-diol derivatives revealed the impact of solvent effects on molecular aggregation . The photophysical properties of benzo[c][1,2,5]thiadiazole derivatives were characterized by UV-vis absorption and emission fluorescence analysis, indicating their potential use in material science applications . The biological activity of benzylidene containing 1,3,4-thiadiazloe and thiazol compounds against various bacterial strains suggests that "4-Benzyl-1,2,5-thiadiazol-3-ol" could also exhibit similar properties .

科学研究应用

分子聚集和光谱研究

已对4-苄基-1,2,5-噻二唑-3-醇衍生物进行了研究,以了解其独特的分子聚集特性。光谱研究表明,这些化合物在不同有机溶剂中表现出不同的荧光发射光谱和圆二色性(CD)光谱,表明它们在分子聚集和相互作用研究中的潜力。分子上的取代基结构显著影响这些聚集相互作用,使这些化合物适用于分子组织和与分子聚集相关的荧光效应研究 (Matwijczuk et al., 2016)。

光伏特性

从4-苄基-1,2,5-噻二唑-3-醇衍生的星形分子,以三苯胺为核心,苯并[1,2,5]噻二唑乙烯基臂,已被设计用于有机太阳能电池(OSCs)。该分子在可见光波长范围内具有强吸收,并展现出有希望的光伏特性,包括高开路电压和功率转换效率,突显其作为有机光伏材料的潜力 (Wu et al., 2009)。

脂质体系中的光谱学

已利用4-苄基-1,2,5-噻二唑-3-醇衍生物在脂质体系的光谱研究中。这些研究为了解这些化合物在脂质多层中的分子组织以及它们与脂质烃链的相互作用提供了见解。这些发现对于理解生物系统中分子聚集现象至关重要 (Kluczyk et al., 2016)。

电化学和光学特性

在材料科学领域,已经探索了4-苄基-1,2,5-噻二唑-3-醇及相关化合物的电化学和光学特性。这些研究对于开发具有潜在应用于电子和光子学的新材料至关重要。特别值得注意的是这些聚合物的溶解性和电子特性,突显了它们适用于蓝色电致变色聚合物等应用 (Karakus et al., 2012)。

未来方向

Thiadiazole is a pharmacologically significant scaffold and is present as a core structural component in an array of drug categories . Therefore, it remains a therapeutic target for the development of novel leads in medicinal chemistry . Future research could focus on the development of new thiadiazole derivatives with improved pharmacological properties .

属性

IUPAC Name |

4-benzyl-1,2,5-thiadiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-9-8(10-13-11-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHDRLWOGCTEKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NSNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-1,2,5-thiadiazol-3-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(2S)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate](/img/structure/B1321282.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)